molecular formula C27H29N3 B2854317 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole CAS No. 380578-00-7

3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole

Cat. No. B2854317
CAS RN: 380578-00-7
M. Wt: 395.55
InChI Key: RZVREOZLHDCNFY-UHFFFAOYSA-N
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Description

3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'compound X' and has been found to possess unique properties that make it a promising candidate for further investigation.

Scientific Research Applications

Cholinesterase and Monoamine Oxidase Dual Inhibitor

Research has led to the discovery of new indole derivatives such as N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, identified as cholinesterase and monoamine oxidase dual inhibitors. These findings suggest potential therapeutic applications in treating diseases like Alzheimer's due to their dual inhibitory action (Bautista-Aguilera et al., 2014).

Antitumor Activity

The thermal Fischer indolization technique has been used to synthesize compounds with antitumor activity, such as 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles. These compounds have shown promising results in vitro and in vivo against various experimental tumor models, highlighting their potential as new antineoplastic agents (Nguyen et al., 1990).

Catalytic Applications

Palladacycles with an indole core have been synthesized and shown to be efficient catalysts for reactions such as the Suzuki–Miyaura coupling and allylation of aldehydes. These findings open up new possibilities for the use of indole-based compounds in catalytic processes, expanding their application beyond biological activity (Singh et al., 2017).

Antiallergic Agents

New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and identified as potent antiallergic compounds. These compounds, through their innovative structural modifications, offer new avenues for the development of treatments for allergic reactions, showcasing the therapeutic potential of indole derivatives in immunological disorders (Menciu et al., 1999).

Synthesis and Chemical Properties

Research into the synthesis and properties of related indole derivatives, such as the preparation and study of tautomers derived from 2-(2‘-Pyridyl)indole and related compounds, contributes to our understanding of their chemical behavior. These studies provide foundational knowledge that could facilitate the development of novel compounds with specific chemical or biological properties (Wu et al., 1998).

Mechanism of Action

Target of Action

It is known that indole derivatives and piperidine derivatives, both present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit viral replication by interacting with viral proteins . Similarly, some piperidine derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .

Biochemical Pathways

It is known that indole and piperidine derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives can inhibit the replication of viruses, affecting the viral life cycle . Similarly, some piperidine derivatives can inhibit certain enzymes, affecting the metabolic pathways in which these enzymes are involved .

Result of Action

Based on the known biological activities of indole and piperidine derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels . For example, it may inhibit the replication of viruses at the molecular level, leading to a decrease in viral load at the cellular level . Similarly, it may inhibit certain enzymes, leading to changes in cellular metabolism .

properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3/c1-20-26(23-11-5-6-12-24(23)29-20)27(25-13-7-8-16-28-25)30-17-14-22(15-18-30)19-21-9-3-2-4-10-21/h2-13,16,22,27,29H,14-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVREOZLHDCNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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